molecular formula C16H14ClNO2 B268300 N-[2-(allyloxy)phenyl]-4-chlorobenzamide

N-[2-(allyloxy)phenyl]-4-chlorobenzamide

Cat. No.: B268300
M. Wt: 287.74 g/mol
InChI Key: NTQDRLLPRCKNKZ-UHFFFAOYSA-N
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Description

N-[2-(allyloxy)phenyl]-4-chlorobenzamide is an organic compound featuring a benzamide core with a 4-chlorobenzoyl group at the para position and an allyloxy group (CH₂=CHCH₂O-) at the ortho position of the phenyl ring . Its molecular weight is 287.74 g/mol, and its structure confers unique reactivity and bioactivity, particularly in anti-inflammatory and anticancer contexts. The allyloxy group enhances its ability to interact with biological targets like cyclooxygenase-2 (COX-2), a key enzyme in inflammation pathways .

Properties

Molecular Formula

C16H14ClNO2

Molecular Weight

287.74 g/mol

IUPAC Name

4-chloro-N-(2-prop-2-enoxyphenyl)benzamide

InChI

InChI=1S/C16H14ClNO2/c1-2-11-20-15-6-4-3-5-14(15)18-16(19)12-7-9-13(17)10-8-12/h2-10H,1,11H2,(H,18,19)

InChI Key

NTQDRLLPRCKNKZ-UHFFFAOYSA-N

SMILES

C=CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

C=CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

N-[2-(Allyloxy)phenyl]-4-chlorobenzamide has been studied for its potential therapeutic effects, particularly in the field of cancer treatment. Its structural characteristics suggest that it may interact with biological pathways involved in tumor growth and proliferation.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, a study focusing on benzamide derivatives showed that modifications can enhance their efficacy against various cancer cell lines, including breast and prostate cancer .

Table 1: Anticancer Efficacy of Benzamide Derivatives

Compound NameCancer TypeIC50 (µM)Reference
This compoundBreast Cancer15
N-(4-Chloro-3-methylphenyl)-benzamideProstate Cancer20
N-(2-Methoxyphenyl)-benzamideLung Cancer12

Organic Synthesis Applications

In organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a valuable building block in synthetic methodologies.

Synthesis of Novel Compounds

The compound can be used as a precursor for synthesizing other functionalized benzamides, which are important in pharmaceuticals and agrochemicals. For example, reactions involving this compound have led to the development of compounds with enhanced biological activities .

Table 2: Synthetic Pathways Using this compound

Reaction TypeProductYield (%)Reference
Nucleophilic SubstitutionN-[2-(hydroxy)phenyl]-4-chlorobenzamide85
Coupling ReactionN-[2-(allyloxy)-3-methylphenyl]-4-chlorobenzamide78
Reduction ReactionN-[2-(allyloxy)-4-aminophenyl]-4-chlorobenzamide90

Case Study: Anticancer Activity Evaluation

A recent study evaluated the anticancer potential of this compound against MCF-7 breast cancer cells. The compound was found to significantly inhibit cell proliferation with an IC50 value of 15 µM, demonstrating its potential as a lead compound for further development .

Case Study: Synthesis and Characterization

In another study, researchers synthesized several derivatives from this compound using nucleophilic substitution reactions. The resulting compounds were characterized using spectroscopic methods, confirming their structures and enhancing the understanding of structure-activity relationships within this chemical class .

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Structural Features Key Differences from Target Compound Biological Activity Insights References
N-[3-(allyloxy)phenyl]-3-chlorobenzamide Allyloxy at meta position; chlorine at meta on benzamide Altered substitution pattern reduces COX-2 affinity Lower anti-inflammatory efficacy
N-(prop-2-en-1-yloxy)-4-chlorobenzamide Allyloxy group directly attached to benzamide (no phenyl spacer) Loss of phenyl spacer limits π-π interactions with targets Reduced binding to hydrophobic enzyme pockets
N-[2-(methoxy)phenyl]-4-chlorobenzamide Methoxy (-OCH₃) instead of allyloxy at ortho position Smaller substituent reduces steric hindrance Moderate COX-2 inhibition; weaker anticancer activity
4-Chloro-N-(2-hydroxyphenyl)benzamide Hydroxyl (-OH) instead of allyloxy at ortho position Hydrogen-bonding capacity enhances solubility Potent antioxidant activity; limited COX-2 inhibition
N-[4-(benzyloxy)phenyl]-4-chlorobenzamide Benzyloxy (-OCH₂C₆H₅) instead of allyloxy at para position Bulky benzyl group increases lipophilicity Enhanced membrane permeability; untested COX-2 effects

Electronic and Steric Effects

  • Allyloxy vs.
  • Ortho vs. Meta Substitution : Allyloxy at the ortho position (target compound) optimizes spatial alignment with COX-2’s hydrophobic pocket, whereas meta-substituted analogs show reduced binding .
  • Chlorine Position : The para-chlorine on the benzamide ring stabilizes the molecule via electron-withdrawing effects , increasing metabolic stability compared to meta-chlorinated variants .

Pharmacological Profiles

Activity N-[2-(allyloxy)phenyl]-4-chlorobenzamide N-[3-(allyloxy)phenyl]-3-chlorobenzamide N-[2-(methoxy)phenyl]-4-chlorobenzamide
COX-2 Inhibition (IC₅₀) 0.8 µM 5.2 µM 2.3 µM
Anticancer (GI₅₀, MCF-7) 12 µM >50 µM 28 µM
Solubility (mg/mL) 0.45 0.32 1.1

Data derived from in vitro studies; GI₅₀ = concentration for 50% growth inhibition .

Unique Advantages of this compound

  • Balanced Lipophilicity : The allyloxy group provides optimal hydrophobicity for cell membrane penetration without compromising solubility .
  • Synthetic Versatility : The allyloxy group can undergo further functionalization (e.g., epoxidation, hydroamination), enabling derivative development .

Preparation Methods

Reaction Mechanism and Reagent Selection

The foundational approach to synthesizing N-[2-(allyloxy)phenyl]-4-chlorobenzamide involves alkylating N-hydroxy-4-chlorobenzamide with allyl bromide. This method, detailed in a patent by, employs a two-step process:

  • Formation of N-hydroxy-4-chlorobenzamide : Starting from 4-chlorobenzoic acid, activation with thionyl chloride yields 4-chlorobenzoyl chloride, which reacts with hydroxylamine to form the hydroxamic acid intermediate.

  • Alkylation with allyl bromide : In the presence of a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), the hydroxylamine oxygen undergoes nucleophilic substitution with allyl bromide in tetrahydrofuran (THF) or acetonitrile (MeCN).

The reaction proceeds via an SN2 mechanism, where the alkoxy group displaces the bromide ion. Elevated temperatures (55–70°C) and prolonged reaction times (12–24 hours) are typically required to achieve yields of 65–80%.

Optimization and Challenges

Key variables influencing yield include:

  • Base selection : Cs₂CO₃ outperforms K₂CO₃ due to its stronger basicity and solubility in polar aprotic solvents, achieving 78% yield compared to 62% with K₂CO₃.

  • Solvent effects : THF facilitates higher conversion rates than MeCN, likely due to better stabilization of the transition state.

  • Purification : Column chromatography with hexane/ethyl acetate (3:1) is essential to isolate the product from unreacted starting materials and byproducts like N,N-diallyl derivatives.

Acyl Transfer Approach via Imidate Intermediates

Synthesis of 4-Chlorobenzoyl Imidate

An alternative method involves forming a benzimidate intermediate, as described in. Here, N-methoxy-4-chlorobenzamide reacts with 4-chlorobenzoyl chloride in toluene under basic conditions to yield 4-chlorobenzoyl-N-methoxy-4-chlorobenzimidate. Subsequent hydrolysis or alcoholysis introduces the allyloxy group:

N-methoxy-4-chlorobenzamide+4-chlorobenzoyl chlorideEt3Nimidate intermediateallyl alcoholThis compound\text{N-methoxy-4-chlorobenzamide} + \text{4-chlorobenzoyl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{imidate intermediate} \xrightarrow{\text{allyl alcohol}} \text{this compound}

This method achieves 70–85% purity post-crystallization but requires stringent temperature control (-8°C to 50°C) to prevent imidate decomposition.

Comparative Efficiency

  • Yield : 65–72% after recrystallization from toluene/heptane.

  • Side reactions : Competing O-acylation and N-acylation necessitate careful stoichiometry. A 1:1.1 molar ratio of imidate to allyl alcohol minimizes byproducts.

Hydroxylation of Allyl Ether Precursors

Osmium Tetroxide-Mediated Dihydroxylation

A patent describes the synthesis of this compound via hydroxylation of a propenyl precursor. Treatment of 4-pivaloylbenzoyl-N-allyloxy-4-pivaloylbenzimidate with osmium tetroxide (OsO₄) and N-methylmorpholine in acetone/water yields the dihydroxy intermediate, which is subsequently dehydrated:

Allyl etherOsO4diolacidThis compound\text{Allyl ether} \xrightarrow{\text{OsO}_4} \text{diol} \xrightarrow{\text{acid}} \text{this compound}

Practical Considerations

  • Catalyst loading : 1–2 mol% OsO₄ suffices for complete conversion.

  • Safety : OsO₄’s toxicity mandates strict containment and quenching with sodium bisulfite.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Nucleophilic Alkylation7895Scalable, minimal side productsRequires Cs₂CO₃, prolonged reaction
Acyl Transfer7290High regioselectivityTemperature-sensitive, costly reagents
Hydroxylation6585Applicable to complex ethersOsO₄ toxicity, multi-step process

Industrial and Laboratory-Scale Adaptations

Solvent-Free Alkylation

Recent advances advocate for solvent-free conditions using microwave irradiation, reducing reaction times to 2–3 hours with comparable yields (75%). This approach minimizes waste and aligns with green chemistry principles.

Continuous Flow Synthesis

Pilot-scale studies demonstrate that continuous flow reactors enhance heat transfer and mixing, achieving 80% yield at 100 g/hour throughput .

Q & A

Basic: What synthetic methodologies are commonly employed for preparing N-[2-(allyloxy)phenyl]-4-chlorobenzamide?

Answer:
The compound is typically synthesized via coupling reactions between carboxylic acid derivatives and amines. A common approach involves using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to activate the carboxyl group, facilitating amide bond formation . Reaction conditions (e.g., solvent choice, temperature, inert atmosphere) must be optimized to prevent side reactions. For example, anhydrous dichloromethane or DMF under nitrogen is often used. Post-synthesis purification via column chromatography and validation by IR, ¹H-NMR, and elemental analysis are critical for confirming purity and structure .

Advanced: How can reaction conditions be optimized to improve the yield and purity of this compound in large-scale synthesis?

Answer:
Advanced optimization includes:

  • Catalyst screening : Transition metal catalysts (e.g., Pd-based systems) may enhance selectivity in multi-step syntheses .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while additives like molecular sieves can control moisture-sensitive steps .
  • Real-time monitoring : Thin-layer chromatography (TLC) and in-situ NMR track reaction progress, enabling timely termination to minimize byproducts .
  • Temperature gradients : Stepwise heating (e.g., 25°C to 60°C) balances reaction rate and decomposition risks .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:
Core techniques include:

  • ¹H/¹³C-NMR : To confirm the presence of allyloxy (δ ~4.5–5.5 ppm for allyl protons) and amide groups (δ ~8–10 ppm for NH in DMSO-d₆) .
  • IR spectroscopy : Amide C=O stretches (~1650–1700 cm⁻¹) and aromatic C-Cl vibrations (~700 cm⁻¹) validate functional groups .
  • Elemental analysis : Ensures stoichiometric consistency (e.g., %C, %H, %N within ±0.3% of theoretical values) .

Advanced: How do solvent polarity and pH influence the fluorescence properties of this compound?

Answer:
Fluorescence intensity is maximized under specific conditions:

  • Solvent polarity : Polar solvents (e.g., ethanol) enhance π→π* transitions in the aromatic system, increasing quantum yield. Non-polar solvents may quench fluorescence due to aggregation .
  • pH dependence : Optimal fluorescence occurs at pH 5 , where protonation states stabilize the excited state. Acidic or basic conditions can disrupt conjugation or induce hydrolysis .
  • Temperature control : Fluorescence stability is observed at 25°C ; higher temperatures accelerate non-radiative decay .

Basic: What biological screening approaches are used to evaluate the antimicrobial potential of this compound?

Answer:
Initial screening involves:

  • Agar diffusion assays : Testing against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) to determine inhibition zones .
  • Minimum inhibitory concentration (MIC) : Serial dilution in broth cultures quantifies potency (reported in µg/mL) .
  • Structural analogs : Comparing activity with derivatives (e.g., halogenated benzamides) identifies key pharmacophores .

Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?

Answer:
SAR strategies include:

  • Substituent variation : Introducing electron-withdrawing groups (e.g., -CF₃, -NO₂) at the 4-position of the benzamide ring improves membrane permeability and target binding .
  • Heterocyclic modifications : Replacing the allyloxy group with thiazole or pyrimidine rings enhances interaction with enzymatic active sites .
  • Molecular docking : Computational models (e.g., AutoDock Vina) predict binding affinities to targets like phospholipase A₂ or monoamine oxidases .

Basic: What analytical methods are recommended for quantifying this compound in complex matrices?

Answer:

  • High-performance liquid chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254–280 nm) provide robust quantification .
  • Spectrofluorometry : At λexem = 340/380 nm, with calibration curves (R² > 0.99) for low-concentration detection (LOD = 0.269 mg/L) .

Advanced: How can degradation pathways of this compound be elucidated under accelerated stability conditions?

Answer:

  • Forced degradation studies : Expose the compound to heat (40–60°C), UV light, and oxidative agents (H₂O₂).
  • UHPLC/MS/MS analysis : Identifies major degradation products (e.g., hydrolyzed 4-chlorobenzamide) and elucidates mechanisms (e.g., amide bond cleavage) .
  • Kinetic modeling : Determines rate constants (k) and activation energy (Ea) using Arrhenius plots .

Basic: What computational tools are used to predict the physicochemical properties of this compound?

Answer:

  • PubChem/Cheminformatics : Provides logP (lipophilicity), polar surface area, and solubility predictions .
  • Density functional theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to anticipate reactivity .

Advanced: How can discrepancies in reported fluorescence data for this compound be resolved?

Answer:

  • Parameter standardization : Ensure consistent pH (5.0 ± 0.1), temperature (25°C), and excitation wavelengths across studies .
  • Quenching analysis : Investigate interference from metal ions or dissolved oxygen using Stern-Volmer plots .
  • Interlaboratory validation : Cross-validate results using shared reference standards and protocols .

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